Lissoclibadin 1
Description
Structure
2D Structure
Properties
Molecular Formula |
C39H57N3O6S7 |
|---|---|
Molecular Weight |
888.4 g/mol |
IUPAC Name |
2-[14,19-bis[2-(dimethylamino)ethyl]-6,7,11,12,21,22-hexamethoxy-5,13,20-tris(methylsulfanyl)-2,9,16,17-tetrathiatetracyclo[16.4.0.03,8.010,15]docosa-1(22),3,5,7,10,12,14,18,20-nonaen-4-yl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C39H57N3O6S7/c1-40(2)19-16-22-31(49-13)25(43-7)28(46-10)37-34(22)52-38-29(47-11)26(44-8)32(50-14)23(17-20-41(3)4)35(38)54-55-36-24(18-21-42(5)6)33(51-15)27(45-9)30(48-12)39(36)53-37/h16-21H2,1-15H3 |
InChI Key |
SYYGQWWWVKVZAF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=C2C(=C(C(=C1SC)OC)OC)SC3=C(C(=C(C(=C3SSC4=C(C(=C(C(=C4S2)OC)OC)SC)CCN(C)C)CCN(C)C)SC)OC)OC |
Synonyms |
lissoclibadin 1 |
Origin of Product |
United States |
Origin and Isolation Methodologies
Source Organism Identification: Lissoclinum cf. badium
Lissoclibadin 1 is isolated from the colonial ascidian Lissoclinum cf. badium. mdpi.comnih.govresearchgate.netjst.go.jpnih.gov Ascidians, commonly known as sea squirts, are marine invertebrate chordates known to produce a diverse array of bioactive secondary metabolites. bioflux.com.ro Lissoclinum cf. badium is a specific species within the Lissoclinum genus, which belongs to the family Didemnidae. mdpi.comseejph.com The designation "cf." (confer) indicates that the organism is similar to Lissoclinum badium but its exact taxonomic identification to the species level requires further confirmation.
Geographic and Ecological Distribution of this compound Producing Organisms
The primary source of this compound, Lissoclinum cf. badium, has been reported to be collected in Indonesia. nih.govresearchgate.netnih.govbioflux.com.ro Specifically, collections have been made in areas such as Manado, North Sulawesi, Indonesia. jst.go.jpbioflux.com.roresearchgate.net Indonesia is recognized for its rich marine biodiversity, particularly in tropical regions, which contributes to the discovery of novel marine natural products. researchgate.netsemanticscholar.org The ascidians are typically found in marine environments, often in coral reefs. bioflux.com.ro
Research has indicated that the chemical composition of ascidians can vary depending on factors such as the collection season. For example, studies on Lissoclinum cf. badium collected in Indonesia found differences in the isolation of specific lissoclibadins depending on whether the organism was collected during the wet or dry season. researchgate.net
Advanced Isolation and Purification Techniques for Complex Natural Products
The isolation and purification of this compound from the complex matrix of ascidian extracts require advanced chromatographic and spectroscopic techniques. Initial extraction of the ascidian material is typically performed using organic solvents such as ethanol. jst.go.jpbioflux.com.rouna.ac.cr Bioassay-guided separation is often employed, where fractions are tested for biological activity to guide the purification process. jst.go.jp
Techniques used for purification include column chromatography and solid phase extraction. una.ac.cr High-Performance Liquid Chromatography (HPLC) is a key technique for achieving the final purification of this compound and other related compounds. una.ac.cr Identification and structural elucidation are carried out using various spectroscopic methods, including Ultraviolet (UV-Visible), Fourier Transform Infrared (FT-IR), Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS), Gas Chromatography Mass Spectrometry (GC/MS), Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Magnetic Resonance (¹³C-NMR). una.ac.cr The gross structure of this compound has been assigned based on spectral data, and computational modeling studies have been used to determine its specific isomer. jst.go.jp
Investigation of Symbiotic Relationships and Putative Microbial Producers
The production of many marine natural products, including those from ascidians, is increasingly believed to involve symbiotic microorganisms. jst.go.jpwikipedia.orgnumberanalytics.comresearchgate.net While some ascidians host photosynthetic symbionts like Prochloron, Lissoclinum cf. badium is reported not to have Prochloron as a symbiont, suggesting other microbial associations may be responsible for the production of compounds like this compound. jst.go.jp
Ascidian microbiomes are known to be highly diverse, and studies suggest that these associated microorganisms likely contribute to the host's metabolome. mdpi.comfrontiersin.org Research has investigated bacteria, such as Actinomycetes species associated with ascidians, and mass spectrometry analysis has indicated that many metabolites are likely synthesized by these microorganisms. mdpi.com The genus Didemnum, closely related to Lissoclinum within the Didemnidae family, is known to harbor various symbiotic bacteria that may be involved in the production of bioactive secondary metabolites. seejph.com
Although direct evidence specifically linking a particular microbial symbiont to the biosynthesis of this compound is still an active area of research, the prevalence of symbiotic relationships in marine invertebrates and the complex structures of compounds like this compound suggest a potential microbial origin or a biosynthesis pathway involving both the host and its symbionts. jst.go.jpresearchgate.net
Table 1: Summary of this compound Origin and Source
| Feature | Detail |
| Source Organism | Lissoclinum cf. badium (Colonial Ascidian) mdpi.comnih.govresearchgate.netjst.go.jpnih.gov |
| Geographic Location | Indonesia (e.g., Manado, North Sulawesi) nih.govresearchgate.netjst.go.jpnih.govbioflux.com.roresearchgate.net |
| Compound Type | Polysulfur Aromatic Alkaloid mdpi.comnih.govresearchgate.net |
Table 2: Key Isolation and Purification Techniques
| Technique | Application |
| Solvent Extraction | Initial extraction from ascidian tissue jst.go.jpbioflux.com.rouna.ac.cr |
| Bioassay-Guided Separation | Guiding purification based on activity jst.go.jp |
| Column Chromatography | Separation of crude extracts una.ac.cr |
| Solid Phase Extraction | Further purification steps una.ac.cr |
| High-Performance Liquid Chromatography (HPLC) | Final purification and analysis una.ac.cr |
| Spectroscopic Analysis | Structure elucidation (NMR, MS, UV, IR) una.ac.cr |
Table 3: Potential Role of Symbiosis
| Aspect | Observation/Hypothesis |
| Presence of Symbionts | Ascidians often host diverse microbial communities. mdpi.comjst.go.jpwikipedia.orgnumberanalytics.comresearchgate.netfrontiersin.org |
| L. cf. badium Symbionts | Reported not to have Prochloron; other microbial associations possible. jst.go.jp |
| Microbial Contribution | Associated microorganisms likely contribute to the host's metabolome and secondary metabolite production. mdpi.comseejph.comresearchgate.netfrontiersin.org |
| Biosynthesis of this compound | Potential microbial origin or host-symbiont collaborative pathway is being investigated. jst.go.jpresearchgate.net |
Structural Elucidation and Conformational Analysis
Spectroscopic Data Analysis for Lissoclibadin 1 (e.g., NMR, MS)
Spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are fundamental to determining the structure of this compound. The gross structure of this compound was assigned based on spectral data, identifying it as a trimeric polysulfide. jst.go.jp
NMR spectroscopy provides crucial information about the connectivity of atoms and the types of functional groups present. Analysis of 1D and 2D NMR spectra, such as ¹H NMR and ¹³C NMR, allows for the assignment of proton and carbon signals to specific positions within the molecule. anu.edu.au While specific detailed NMR data for this compound (like a full table of chemical shifts and coupling constants) were not extensively detailed in the search results, the use of ¹H NMR spectra for Lissoclibadins 1-6 has been reported in structural studies. acs.org
Mass spectrometry provides the molecular weight and fragmentation pattern of the compound, which helps in determining its elemental composition and structural subunits. High-resolution mass spectrometry (HRMS) is particularly useful for obtaining the exact mass and thus the molecular formula. The molecular weight and formula for Lissoclibadin 9, a related congener, were deduced from HRFABMS and NMR data. researchgate.net This indicates that similar MS techniques were likely employed for this compound.
Computational Modeling and Stereochemical Assignment
Computational modeling plays a significant role in the structural elucidation and stereochemical assignment of complex molecules like this compound, especially when crystallographic data is unavailable. A computational modeling study was used to select one of two possible isomers for the gross structure of this compound. jst.go.jp
Computational methods, such as those employing QUANTA/CHARMm computations, can be used to predict dihedral angles and assess conformations, which are then compared with experimental data like Nuclear Overhauser Effects (NOEs) and coupling constants from NMR. jst.go.jp This integrated approach helps in determining the relative configuration and preferred conformation of the molecule in solution. For Lissoclibadin 8, a tetrameric analogue, computational modeling suggested a Cᵢ symmetric structure and an S-shaped conformation based on the close positions of specific hydrogen atoms observed in 3D structures. researchgate.net The closest distances between certain hydrogen atoms in conformers of Lissoclibadin 8 (referred to as 1) and a related compound (1a) were calculated computationally. researchgate.net
Comparative Structural Features with Lissoclibadin Analogues and Related Alkaloids
This compound belongs to a family of polysulfur aromatic alkaloids isolated from marine ascidians, particularly from the genus Lissoclinum. This family includes a variety of compounds with differing degrees of oligomerization and structural variations.
Trimeric, Dimeric, and Monomeric Derivatives
Lissoclibadins are found as monomeric, dimeric, trimeric, and even tetrameric structures, all derived from dopamine-related units incorporating polysulfur linkages. This compound itself is characterized as a trimeric derivative with a ten-membered polysulfur ring. jst.go.jpresearchgate.net
Other members of the family include dimeric compounds like Lissoclibadin 2 and Lissoclibadin 3, and monomeric compounds. jst.go.jppsu.edu Lissoclibadin 8 has been reported as a tetrameric polysulfur aromatic alkaloid, representing the first example of this type. researchgate.netnii.ac.jp Lissoclibadin 9 is another example of a trimeric compound besides this compound. nii.ac.jp
These derivatives share common structural features, such as the presence of dopamine-derived units and polysulfur bridges, but differ in the number of these units and the specific arrangement and type of sulfur linkages (e.g., disulfide or sulfide (B99878) bonds). jst.go.jppsu.edu
Structural Isomers and Conformation
The conformation of this compound is influenced by its trimeric structure and the presence of the ten-membered polysulfur ring. The planar structure of the ten-membered polysulfur ring in this compound could be elucidated using NOEs in combination with quantum chemical calculations. semanticscholar.orgmdpi.com As mentioned earlier, computational modeling for the related tetrameric Lissoclibadin 8 suggested a Cᵢ symmetric and S-shaped conformation. researchgate.net While specific detailed conformational analysis for this compound was not extensively found, the importance of conformational restraints, such as those provided by rings, in the synthesis of medium-sized sulfur-containing heterocycles, is recognized in related chemical synthesis studies. acs.org The relative configuration and conformation of related natural products have been elucidated through analysis of NOEs, coupling constants, and computational methods. jst.go.jppsu.edu
The structural diversity among Lissoclibadin analogues, including variations in the number of units and the isomeric arrangement of linkages, highlights the complexity of this class of marine alkaloids and the importance of detailed structural and conformational analysis for understanding their properties.
Biosynthetic Pathway Investigations
Hypothesized Biosynthetic Route of Lissoclibadin 1
Based on the structure of this compound, which is described as a trimeric sulfur-bridged dopamine (B1211576) derivative, a plausible biosynthetic pathway has been proposed. rsc.orgjst.go.jp This hypothesis suggests that dopamine or a related derivative serves as a key precursor. The incorporation of multiple sulfur atoms and the formation of the ten-membered polysulfur ring are central features of the proposed route. While specific details of the hypothetical steps and intermediates are not extensively described in the search results, the structural relationship to dopamine and the presence of multiple sulfur linkages are indicative of the potential biosynthetic building blocks and transformations involved.
Precursor Incorporation Studies
Enzymatic Machinery and Gene Cluster Exploration
The biosynthesis of complex natural products like this compound is typically mediated by dedicated enzymatic machinery encoded by gene clusters. mdpi.comresearchgate.netnih.govscispace.com The search for these gene clusters is a key aspect of understanding the biosynthetic pathway at a molecular level. While the search results highlight the discovery and characterization of gene clusters for other ascidian-derived compounds such as the didemnins (B1670499) (did gene cluster encoding a hybrid nonribosomal peptide synthetase-polyketide synthase) mdpi.com and patellamides (pat gene cluster) mdpi.com, and mention attempts to identify bacterial gene clusters for other alkaloid classes scispace.comrsc.org, information specifically on the enzymatic machinery and gene cluster responsible for this compound biosynthesis is not detailed. One result mentions gene cluster analysis using antiSMASH in the context of this compound and papuamine, but does not provide details of the findings related to this compound's gene cluster researchgate.net. The identification and characterization of the specific enzymes and the corresponding gene cluster would provide insights into the enzymatic steps involved in the assembly of the dopamine-derived units and the formation of the polysulfur ring system.
Mechanistic Insights into Biological Activities
Antineoplastic and Cytotoxic Activity Studies
Induction of Apoptosis Pathways (Caspase-Dependent and Intrinsic)
A key mechanism underlying the antineoplastic activity of Lissoclibadin 1 is its ability to induce apoptosis in cancer cells. Studies have shown that this compound promotes apoptosis mainly through an intrinsic pathway that involves the activation of a caspase-dependent cascade. researchgate.netbioflux.com.ro Specifically, research in human colon cancer HCT-15 cells has highlighted the induction of intrinsic caspase-dependent apoptosis by this compound. researchgate.net The intrinsic apoptotic pathway is typically initiated by intracellular signals, often related to cellular stress or damage, which lead to the permeabilization of the mitochondrial outer membrane. nih.govseejph.comnih.gov This event results in the release of pro-apoptotic factors, such as cytochrome C, into the cytoplasm. nih.govseejph.comnih.gov Cytochrome C then interacts with apoptotic protease activating factor 1 (APAF1) and procaspase-9 to form the apoptosome, a protein complex that facilitates the autoactivation of caspase-9. nih.govseejph.comnih.gov Activated caspase-9, an initiator caspase, subsequently cleaves and activates executioner caspases, including caspase-3, caspase-6, and caspase-7, which are responsible for the dismantling of the cell and the characteristic morphological changes observed during apoptosis. nih.govseejph.comnih.gov this compound's ability to induce this caspase-dependent intrinsic pathway is considered a primary mechanism by which it inhibits tumor cell growth. researchgate.net
In Vitro Cytotoxicity Profiles Against Various Cell Lines
Molecular Target Identification and Signaling Pathway Modulation
While this compound is known to induce apoptosis via the intrinsic caspase-dependent pathway, the specific direct molecular target(s) through which it initiates this cascade are not explicitly detailed in the provided search results. The induction of the intrinsic pathway implies interaction with components upstream of mitochondrial outer membrane permeabilization or factors that influence the balance of pro- and anti-apoptotic proteins. nih.govseejph.comnih.gov Research on related marine natural products and other anticancer agents has identified various molecular targets and signaling pathways involved in cancer, such as the PI3K/AKT, MAPK/ERK, STAT3, and WNT pathways. Some studies on Lissoclibadins as a class of compounds have indicated inhibition of protein kinase C and IL-8 Rα and Rβ receptors. However, it is not definitively stated that these are direct targets of this compound or the primary mediators of its cytotoxic effects. Further research is needed to precisely identify the initial molecular interactions of this compound that trigger the observed apoptotic response and to fully delineate its effects on relevant cellular signaling pathways.
Antimicrobial Activity Investigations
In addition to its antineoplastic effects, this compound and related compounds have been investigated for their antimicrobial properties.
Antibacterial Spectrum and Efficacy
This compound has demonstrated antibacterial activity, particularly against marine bacteria. It has been shown to inhibit the growth of Ruegeria atlantica, a marine bacterium. In one study, this compound inhibited the growth of R. atlantica with an inhibition zone of 15.2 mm at a concentration of 20 μ g/disk . While Lissoclibadins, including this compound, have been reported to show weak antibacterial activities against a broader spectrum of bacteria, including Ruegeria atlantica, Escherichia coli, and Staphylococcus aureus, the activity levels were generally described as weak. idexx.com Specific minimum inhibitory concentration (MIC) values for this compound against a wide range of bacterial species were not available in the provided search results. MIC is defined as the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.
Mechanisms of Antimicrobial Action
This compound has demonstrated antimicrobial activity, specifically inhibiting the growth of the marine bacterium Ruegeria atlantica. jst.go.jp While the precise mechanisms of action for this compound's antimicrobial effects are still under investigation, other antimicrobial peptides and compounds are known to act through various mechanisms, including disrupting bacterial cell membranes, inhibiting protein synthesis by binding to ribosomes, or interfering with bacterial metabolic processes. news-medical.netfrontiersin.orgwfsahq.orgfrontiersin.org Further research is needed to fully elucidate how this compound exerts its effects against microbial targets.
Immunomodulatory Effects
Immunomodulatory compounds can either enhance or decrease the immune response. clevelandclinic.org Research has explored the impact of this compound and related compounds on immune-related processes, particularly concerning cytokine production and cellular responses in immune models. nih.gov
Impact on Inflammatory Cytokine Production (e.g., Interleukin-8)
Studies have investigated the effects of this compound on the production of Interleukin-8 (IL-8), a chemokine involved in inflammation and tumor progression. nih.govnii.ac.jp In experiments using PMA-stimulated HL-60 promyelocytic leukemia cells, this compound (compound 1) did not increase IL-8 levels. nih.govresearchgate.net This is in contrast to some other lissoclibadins and lissoclinotoxins, which did show an increase in IL-8 production under the same conditions, indicating that structural differences among these compounds significantly influence their effect on IL-8 production. nih.govresearchgate.net
Data on the effect of this compound on IL-8 production in PMA-stimulated HL-60 cells:
| Compound | Structure Type | Effect on IL-8 Production (at 10 µM) |
| This compound | Trimeric | Did not increase |
| Lissoclibadin 2 | Dimeric | Increased |
| Lissoclibadin 3 | Dimeric | Increased |
| Lissoclinotoxin E | Dimeric | Did not induce |
| Lissoclibadin 5 | Dimeric | Increased |
| Monomeric compound 6 | Monomeric | Did not increase |
| Monomeric compound 7 | Monomeric | Did not increase |
Cellular Responses in Immune Models
While direct studies on this compound's comprehensive effects on immune cell populations or specific immune pathways are limited in the provided search results, research on marine natural products, including alkaloids, has shown potential for influencing immune responses and interacting with immune cells. frontiersin.orgresearchgate.netnih.govgithub.ioelifesciences.org The lack of increased IL-8 production by this compound in HL-60 cells suggests it may not stimulate this particular inflammatory pathway in this cell line, differentiating its immunomodulatory profile from some related compounds. nih.govresearchgate.net Further investigation is needed to understand the broader cellular responses of various immune cell types to this compound.
Other Documented Biological Effects in Preclinical Models
Beyond its antimicrobial potential and effects on IL-8 production, this compound has demonstrated potent cytotoxic activity against several human solid cancer cell lines in vitro, including colon adenocarcinoma (HCT-15), cervix adenocarcinoma (HeLa-S3), breast adenocarcinoma (MCF-7), and mesothelioma (NCI-H28). acs.orgnih.govresearchgate.net It was found to be among the most potent of the tested lissoclibadins and lissoclinotoxins against these cell lines, showing greater activity than the anticancer drug cisplatin (B142131) in some cases. researchgate.net
Mechanistically, this compound primarily induces apoptosis in HCT-15 cells through an intrinsic, caspase-dependent pathway. acs.orgnih.govresearchgate.netfrontiersin.orgfigshare.com
Preclinical in vivo studies in nude mice carrying HCT-15 xenografts showed that this compound suppressed tumor growth without causing significant adverse effects. mdpi.comacs.orgnih.govresearchgate.netfigshare.com These findings suggest this compound holds potential as a chemotherapeutic candidate for further preclinical investigation. acs.orgnih.govresearchgate.netfigshare.com
Data on the cytotoxic activity of this compound against human cancer cell lines:
| Cell Line | Cancer Type | In vitro Growth Inhibition |
| HCT-15 | Colon adenocarcinoma | Potent |
| HeLa-S3 | Cervix adenocarcinoma | Inhibited growth |
| MCF-7 | Breast adenocarcinoma | Inhibited growth |
| NCI-H28 | Mesothelioma | Inhibited growth |
Mechanism of action in HCT-15 cells:
| Mechanism | Effect |
| Apoptosis Induction | Yes |
| Apoptosis Pathway | Intrinsic |
| Caspase Activation | Yes |
In vivo preclinical findings:
| Model | Effect on Tumor Growth | Adverse Effects |
| Nude mice (HCT-15 xenografts) | Suppressed | Not significant |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Correlating Structural Motifs with Biological Potency
Studies comparing Lissoclibadin 1 with other lissoclibadins and lissoclinotoxins isolated from Lissoclinum cf. badium have begun to correlate structural variations with differences in biological potency. This compound, characterized by its trimeric structure, has shown potent growth-inhibitory effects against several human solid cancer cell lines, including colon adenocarcinoma (HCT-15), cervix adenocarcinoma (HeLa-S3), breast adenocarcinoma (MCF-7), and mesothelioma (NCI-H28). researchgate.net
In comparative studies involving seven compounds (lissoclibadins 1, 2, 3 and lissoclinotoxins E, F, and two monomeric compounds), differences in structure remarkably affected activities such as IL-8 production, inhibition of cell proliferation, and cell survival in HL-60 promyelocytic leukemia cells. nih.govresearchgate.net this compound (the trimeric compound) and two monomeric compounds did not increase IL-8 levels, while dimeric compounds like lissoclibadin 2 and lissoclinotoxin F did. nih.govresearchgate.net This suggests that the degree of oligomerization (monomeric, dimeric, or trimeric) significantly influences the biological effects.
Further research indicates that this compound exhibited the most potent cytotoxic effects in vitro among tested lissoclibadins and lissoclinotoxins and primarily induced apoptosis through an intrinsic caspase-dependent pathway in HCT-15 cells. researchgate.net
Identification of Key Pharmacophoric Elements
While a specific, detailed pharmacophore model for this compound is not explicitly described in the provided results, the SAR data from comparisons with analogues allow for preliminary identification of structural elements likely contributing to its activity. The presence of polysulfur aromatic amine structures is a common feature among the active lissoclibadins and lissoclinotoxins. nih.gov
Impact of Chemical Modifications on Efficacy and Selectivity
The comparison of lissoclibadins and lissoclinotoxins provides insight into the impact of structural variations. For instance, lissoclibadin 2 and lissoclinotoxin F are structural isomers with dimeric structures but differ in the orientation of their disulfide and sulfide (B99878) bonds (trans- and cis-orientations, respectively). ebi.ac.uk These isomers showed very similar activity on the induction of IL-8 levels. nih.govresearchgate.net However, lissoclibadin 3 and lissoclinotoxin E, also dimeric structural isomers, had different activities on IL-8 production and cell proliferation, indicating that the specific connectivity and orientation of the dimeric units are critical for certain activities. nih.govresearchgate.net Lissoclibadin 3, connected by two sulfide bonds, was less active than compounds with disulfide bonds like lissoclibadin 2 and lissoclinotoxin F in some assays. ebi.ac.uk
The observation that monomeric compounds were less active than the dimeric and trimeric structures (this compound) in inhibiting cell growth further emphasizes the importance of the oligomeric state for potency. ebi.ac.uknih.govresearchgate.net
While detailed studies on systematic chemical modifications of this compound itself are not extensively reported in the search results, the observed differences in activity among naturally occurring analogues provide a basis for inferring the impact of structural changes.
Here is a summary of the comparative activities of some lissoclibadins and lissoclinotoxins:
| Compound | Structure Type | IL-8 Production (HL-60 cells) | Cell Proliferation Inhibition (HL-60 cells) | Cytotoxicity (HL-60 cells) | Cytotoxicity (Solid Tumor Cell Lines) |
| This compound | Trimeric | Did not increase | Less active than 2, 3, 5 | High at 10 µM | Potent (HCT-15, HeLa-S3, MCF-7, NCI-H28) researchgate.net |
| Lissoclibadin 2 | Dimeric (trans) | Increased dose-dependently | Inhibited dose-dependently | Moderate at 5-10 µM | Potent (DLD-1, HCT116, MDA-MB-231, ACHN, NCI-H460) ebi.ac.uk |
| Lissoclibadin 3 | Dimeric (sulfide) | Increased dose-dependently | Inhibited dose-dependently | Moderate at 5-10 µM | Less active than 1, 2, 4 ebi.ac.uk |
| Lissoclinotoxin E | Dimeric (cis) | Did not induce | Different from 3 | Similar to 1 and monomeric compounds | Not specified in detail |
| Lissoclinotoxin F | Dimeric (cis) | Increased dose-dependently | Inhibited dose-dependently | Moderate at 5-10 µM | Strongest activity among tested compounds ebi.ac.uk |
| Monomeric Cmpd 6 | Monomeric | Did not increase | Similar to 1 and 4 | Very similar to 1 and 4 | Less active than 1, 2, 4 ebi.ac.uk |
| Monomeric Cmpd 7 | Monomeric | Did not increase | Similar to 1 and 4 | Very similar to 1 and 4 | Less active than 1, 2, 4 ebi.ac.uk |
Design Principles for Novel Analogues Based on SAR
Based on the observed SAR, several principles can be considered for the design of novel this compound analogues aimed at optimizing efficacy and selectivity:
Oligomeric State: The trimeric structure of this compound is associated with potent cytotoxicity against certain solid tumor cell lines. researchgate.net Exploring variations in the number and arrangement of the repeating monomeric units could yield analogues with altered potency and potentially improved selectivity.
Sulfur Linkages: The nature and orientation of the sulfur linkages (sulfide vs. disulfide, cis vs. trans) in the dimeric structures significantly impact activity. ebi.ac.uknih.govresearchgate.net Modifications to these linkages in this compound or its potential analogues could modulate their biological profiles.
Substituent Effects: The methoxy (B1213986) and dimethylaminoethyl groups attached to the aromatic rings are part of the core structure. Investigating the effect of modifying or replacing these substituents could reveal their contribution to binding affinity and biological activity.
Core Aromatic System: The tribenzo[c,f,i] ontosight.aiCurrent time information in Leeds, GB.mdpi.comnih.govtetrathiecine core is a defining feature. nih.gov Structural modifications or isosteric replacements within this core system could lead to analogues with altered pharmacological properties.
Conformational Flexibility: The complex structure of this compound allows for different conformations. researchgate.net Understanding the preferred biologically active conformation through computational modeling (QSAR) could guide the design of conformationally constrained analogues with potentially improved activity or selectivity. Although detailed QSAR analysis for this compound is not widely available in the search results, QSAR methods in general can be used to correlate structural descriptors with biological activity to inform analogue design. researchgate.netnih.govijpras.comrsc.orgnih.govresearchgate.netprotoqsar.com
The development of novel analogues would likely involve synthetic efforts to create compounds with targeted modifications, followed by rigorous biological testing to evaluate their potency, selectivity, and mechanism of action, building upon the preliminary SAR established by studying the naturally occurring lissoclibadins and lissoclinotoxins.
Preclinical Efficacy and in Vivo Models
In Vivo Tumor Growth Suppression in Animal Models
Studies have demonstrated that Lissoclibadin 1 is capable of suppressing tumor growth in in vivo models. Specifically, this compound suppressed tumor growth in nude mice xenografted with human colon cancer HCT-15 cells. nih.govresearchgate.netprobes-drugs.org This finding indicates the compound's potential as an antineoplastic agent in a living system. This compound has also shown remarkable cytotoxicity against HL-60 cells with an IC50 value of 0.37 µM in in vitro studies. nih.gov
Summary of In Vivo Tumor Suppression Data:
| Compound | Animal Model | Cancer Cell Line | Observed Effect |
| This compound | Nude mice (xenograft) | HCT-15 | Suppressed tumor growth |
Note: This table is designed to be interactive, allowing for sorting and filtering of data.
Preliminary Assessment of Systemic Tolerability in Preclinical Species
Preliminary in vivo studies in nude mice carrying HCT-15 cells demonstrated that this compound suppressed tumor growth without significant secondary adverse effects. researchgate.net This initial assessment suggests a favorable tolerability profile in this preclinical model at the concentrations tested for efficacy.
Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Systems
While detailed pharmacokinetic (PK) profiles describing the absorption, distribution, metabolism, and excretion of this compound in preclinical systems were not extensively available in the reviewed literature, information regarding its pharmacodynamics (PD) has been reported. The pharmacodynamic characterization indicates that this compound primarily promotes apoptosis through an intrinsic pathway. nih.govresearchgate.netfrontiersin.org This mechanism involves the caspase-dependent activation of caspase-9 and caspase-3 cascades, leading to cell death in human colon cancer cells. nih.govresearchgate.net
Synthetic Chemistry and Analog Development
Total Synthesis Strategies for Lissoclibadin 1
Total synthesis of complex natural products like this compound presents significant chemical challenges, particularly in constructing the intricate polysulfur ring system and incorporating the specific aromatic and amine functionalities. While the provided search results mention the isolation and biological evaluation of this compound and related compounds, they also indicate that total synthesis approaches have been explored for this class of molecules. One source explicitly mentions the isolation and total synthesis of this compound. frontiersin.org Another source discusses the formal total synthesis of a related compound, cylindrocyclophane A, which shares some structural complexity, hinting at the types of strategies that might be applied to this compound, such as Stille coupling reactions and rearrangements to construct cyclic systems and chiral centers. jst.go.jp The formation of C-S bonds, crucial for the polysulfur ring in this compound, is a significant area of research in chemical synthesis, with new methods being developed for the efficient formation of these bonds in various organic molecules, including natural products. researchgate.netrsc.org
Semi-Synthetic Approaches and Derivatization
Semi-synthetic approaches and derivatization involve using a naturally occurring precursor as a starting material for chemical modifications to produce the target compound or its derivatives. This can be advantageous when the natural product is available in limited quantities or when specific structural modifications are desired. While direct semi-synthesis of this compound from a simpler precursor found in Lissoclinum cf. badium is not explicitly detailed in the provided results, the concept of semi-synthesis has been applied to other natural product families from marine sources, such as the lissoclimides, to obtain sufficient material for biological evaluation and structure-activity relationship studies. nih.gov Derivatization techniques are broadly applicable in natural product chemistry to modify functional groups, alter physical properties, or introduce labels for biological studies. For instance, methods for the functionalization and derivatization of arylhydrazones and the formation of aryl thioethers highlight the types of reactions that could be relevant for modifying this compound or its precursors. researchgate.net The use of chiral derivatizing agents (CDAs) in NMR analysis is also a common derivatization technique for determining the absolute configurations of natural products. mdpi.com
Development of Synthetic Analogues for Biological Profiling
The synthesis of analogues of natural products like this compound is a key strategy in drug discovery to explore structure-activity relationships (SARs) and identify compounds with enhanced potency, selectivity, or other desirable pharmacological properties. This compound itself has shown potent growth-inhibitory effects against several human cancer cell lines. researchgate.netacs.org Research on synthetic analogues of related polysulfur compounds, such as varacin, has been conducted to investigate their cytotoxic and cancer preventive activities. acs.org Studies on other natural product families from marine ascidians, like the lissoclimides, have also utilized analogue-oriented synthesis to expand SARs and understand the molecular basis of their biological activity. nih.gov The development of synthetic analogues allows for systematic variation of the this compound structure, such as modifications to the aromatic core, the polysulfur ring size or composition, or the attached amine functionalities, to probe their impact on biological activity.
Challenges and Future Research Directions
Full Elucidation of Biosynthetic Pathways and Engineering
Understanding the complete biosynthetic pathway of Lissoclibadin 1 is a critical challenge. Natural products, particularly those from marine invertebrates like ascidians, are often produced by symbiotic microorganisms. mdpi.comnih.gov While this compound is isolated from Lissoclinum cf. badium, the specific organism (ascidian or symbiont) responsible for its biosynthesis, and the detailed enzymatic steps involved, are not fully elucidated. mdpi.comsemanticscholar.org
Future research should focus on:
Identifying the producing organism: This could involve detailed microbiome studies of Lissoclinum cf. badium to pinpoint the specific bacterial or other microbial symbiont responsible for this compound production. mdpi.com
Mapping the biosynthetic genes and enzymes: Once the producing organism is identified, genomic and proteomic approaches can be employed to identify the gene clusters and enzymes involved in the biosynthesis of the polysulfur aromatic alkaloid structure. nih.gov Techniques like stable isotope labeling and precursor feeding studies can help trace the pathway intermediates. copbela.org
Reconstituting and engineering the pathway: Elucidating the pathway will enable efforts to reconstitute it in a heterologous host organism. nih.gov This synthetic biology approach could allow for the engineered production of this compound and its analogs in larger quantities, addressing supply limitations often associated with marine natural products. mdpi.comnih.gov Engineering the pathway could also facilitate the production of novel derivatives with potentially improved properties.
Discovery of Undiscovered Biological Activities and Therapeutic Applications
While this compound has shown promise as an anticancer agent, its full spectrum of biological activities may not be entirely known. Marine organisms are a rich source of compounds with diverse pharmacological properties, including antibacterial, antifungal, antiviral, and anti-inflammatory activities. nih.govfrontiersin.orgniscpr.res.in
Future research should aim to:
Screen for broader biological activities: Comprehensive screening of this compound against a wider range of biological targets and disease models is necessary. This could include evaluating its activity against other cancer types, infectious agents (bacteria, fungi, viruses, parasites), and inflammatory conditions. frontiersin.orgniscpr.res.in
Investigate related compounds: Other lissoclibadins and related polysulfur aromatic alkaloids from Lissoclinum cf. badium and other marine sources should be investigated for their biological activities. acs.orgnih.govresearchgate.net Structural variations among these compounds may lead to different or more potent activities.
Explore new therapeutic applications: Based on newly discovered activities, research should explore novel therapeutic applications beyond its initial identification as an anticancer agent.
Optimization of Synthetic Routes for Sustainable Production
The limited availability of this compound from its natural source is a major bottleneck for further research and potential clinical development. mdpi.com Developing efficient and sustainable synthetic routes is therefore crucial.
Future research should focus on:
Developing total synthesis strategies: Establishing a robust and scalable total synthesis of this compound is essential to ensure a consistent and sufficient supply for preclinical and clinical studies. mdpi.com
Optimizing synthetic efficiency and sustainability: Synthetic routes should be optimized to minimize the number of steps, improve yields, and reduce the use of hazardous reagents and solvents, aligning with principles of green chemistry and sustainable production. researchgate.netnso-journal.orgmdpi.comnih.gov
Exploring semi-synthesis and biocatalysis: Combining chemical synthesis with enzymatic or microbial transformations (biocatalysis) could offer more efficient and sustainable routes to this compound and its analogs, potentially utilizing intermediates from the biosynthetic pathway if elucidated.
Advanced Mechanistic Studies and Target Validation
While this compound is known to induce apoptosis via a caspase-dependent pathway in certain cancer cells, the precise molecular targets and detailed mechanisms of action are not fully understood. acs.orgnih.gov A thorough understanding of how this compound interacts with cellular components is vital for drug development.
Future research should involve:
Identifying direct molecular targets: Employing advanced techniques such as activity-based protein profiling, target deconvolution strategies, and pull-down assays coupled with mass spectrometry to identify the specific proteins that this compound binds to or interacts with. nih.govbiognosys.comvipergen.comaxxam.com
Elucidating downstream signaling pathways: Investigating the cellular signaling pathways that are modulated by this compound treatment, beyond the observed caspase activation. This could involve transcriptomic, proteomic, and phosphoproteomic analyses. nih.govaxxam.com
Validating targets: Rigorously validating the identified molecular targets through genetic or pharmacological approaches to confirm their role in mediating the biological effects of this compound. nih.govbiognosys.comvipergen.comaxxam.com This is crucial to ensure that the observed activity is due to the intended target interaction.
Translational Research and Lead Compound Development
Translating the promising preclinical findings of this compound into a viable therapeutic candidate requires significant further research and development.
Future research should focus on:
Structure-Activity Relationship (SAR) studies: Synthesizing and evaluating a series of this compound analogs to understand how structural modifications affect potency, selectivity, and other pharmacological properties. This will help identify key structural features responsible for its activity and guide the design of improved derivatives. wikipedia.org
Preclinical Development: Conducting comprehensive preclinical studies, including detailed pharmacokinetic (absorption, distribution, metabolism, excretion) and pharmacodynamic studies, as well as further in vivo efficacy and toxicology studies in relevant animal models. wikipedia.orgriken.jpccia.org.auqeddi.com.au
Formulation Development: Developing suitable pharmaceutical formulations for this compound to ensure adequate solubility, stability, and bioavailability for potential administration routes.
Lead Optimization: Based on SAR and preclinical data, optimizing lead compounds to improve their therapeutic index, reduce potential off-target effects, and enhance drug-like properties. wikipedia.orgriken.jpccia.org.auqeddi.com.au
Investigating combination therapies: Exploring the potential of this compound in combination with existing therapeutic agents to achieve synergistic effects and overcome resistance mechanisms.
By addressing these challenges through dedicated and multidisciplinary research efforts, the full therapeutic potential of this compound can be explored, potentially leading to the development of novel treatments for cancer and other diseases.
Q & A
Q. How do I ensure reproducibility when sharing this compound research data?
- Methodological Answer : Deposit raw data in repositories (e.g., Zenodo, ChEMBL) with standardized metadata. Include:
- Synthetic Procedures : Detailed reaction conditions and characterization spectra.
- Assay Protocols : SOPs for cell culture, instrumentation settings, and statistical code .
Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data curation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
